molecular formula C11H14FNO2 B2492673 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 128764-53-4

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B2492673
CAS No.: 128764-53-4
M. Wt: 211.236
InChI Key: YUJKYXNYKXVOTO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is an organic compound with the molecular formula C11H14FNO2 It is a benzamide derivative characterized by the presence of a fluorine atom at the ortho position of the benzene ring and a hydroxy group attached to a tertiary butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the following steps:

    Amidation: The fluorinated benzene derivative is then subjected to amidation with a suitable amine, such as 2-amino-2-methyl-1-propanol, under conditions that promote the formation of the amide bond. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride (NaH) in the presence of a suitable nucleophile.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperature.

    Substitution: NaH in DMF (dimethylformamide) with the desired nucleophile.

Major Products Formed

    Oxidation: Formation of 2-fluoro-N-(1-oxo-2-methylpropan-2-yl)benzamide.

    Reduction: Formation of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)aniline: Similar structure but with an amine group instead of an amide.

    2-Fluoro-N-(1-oxo-2-methylpropan-2-yl)benzamide: Similar structure but with a carbonyl group instead of a hydroxy group.

    2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to the combination of its fluorine atom, hydroxy group, and amide functionality. This combination imparts specific chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJKYXNYKXVOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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